N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Description

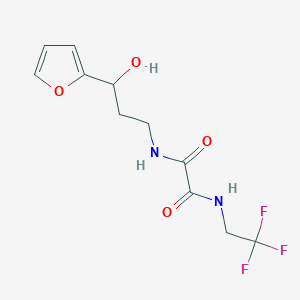

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide is an oxalamide derivative characterized by a furan-2-yl moiety and a trifluoroethyl group. The compound’s structure combines a hydroxypropyl chain linked to a furan ring at the N1 position and a trifluoroethyl group at the N2 position. Oxalamides are known for their diverse applications, including flavor modulation (e.g., umami agonists) and agrochemical development, due to their ability to engage in hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-(2,2,2-trifluoroethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O4/c12-11(13,14)6-16-10(19)9(18)15-4-3-7(17)8-2-1-5-20-8/h1-2,5,7,17H,3-4,6H2,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSFBUYQMOEDQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CCNC(=O)C(=O)NCC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves multiple steps:

Formation of the furan-2-yl-3-hydroxypropyl intermediate: This step involves the reaction of furan with a suitable hydroxypropylating agent under controlled conditions to yield the furan-2-yl-3-hydroxypropyl intermediate.

Introduction of the trifluoroethyl group: The trifluoroethyl group is introduced via a nucleophilic substitution reaction using a trifluoroethylating agent.

Formation of the oxalamide core:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The oxalamide core can be reduced to form amine derivatives.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted oxalamide derivatives.

Scientific Research Applications

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and trifluoroethyl group can participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The oxalamide core can also form coordination complexes with metal ions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following analysis compares N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide with analogous oxalamides and related compounds, focusing on structural features, functional groups, and inferred applications.

Structural and Functional Group Analysis

Table 1: Substituent Comparison of Key Oxalamides

Key Observations:

Furan vs. Aromatic Rings : The target compound’s furan ring distinguishes it from analogs with benzene or pyridine groups. Furan’s electron-rich nature may enhance binding to taste receptors (e.g., TAS1R1/TAS1R3) or pesticidal targets, as seen in furyloxyfen (a herbicide with a furan moiety) .

Trifluoroethyl vs.

Hydroxypropyl Chain : The 3-hydroxypropyl linker may increase solubility compared to rigid aromatic substituents (e.g., benzyl or pyridyl groups), as seen in flavor compounds like S336 .

Flavor Chemistry

Oxalamides such as S336 (FEMA 4233) are potent umami agonists targeting the hTAS1R1/hTAS1R3 receptor . The target compound’s hydroxypropyl-furan moiety could mimic glutamate’s carboxylate group, while the trifluoroethyl group may enhance receptor affinity through hydrophobic interactions. However, the absence of pyridine or methoxybenzyl groups (critical in S336) suggests a distinct binding profile .

Agrochemical Potential

The trifluoroethyl group is common in pesticides (e.g., flutolanil, a benzamide fungicide) . Similarly, furan-containing compounds like furilazole (a herbicide safener) highlight the agrochemical relevance of such moieties. The target compound’s combination of furan and trifluoroethyl groups may position it as a candidate for fungicidal or herbicidal activity, though empirical data are needed.

Biological Activity

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H14F3N3O3

- Molecular Weight : 315.26 g/mol

- Purity : Typically around 95%

The compound features a furan ring, a hydroxypropyl group, and a trifluoroethyl moiety linked by an oxalamide bond. The presence of the furan ring is particularly noteworthy as it is associated with various pharmacological properties.

Research indicates that compounds containing furan rings often exhibit diverse biological activities, including:

- Antimicrobial Activity : Furan derivatives have shown promise in inhibiting bacterial growth and may serve as a basis for developing new antibiotics.

- Anticancer Properties : Some studies suggest that furan-containing compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.

- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated the ability to reduce inflammation markers in vitro.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy of several furan derivatives against common pathogens. The results indicated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Pathogen Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 14 -

Anticancer Activity :

- In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis at concentrations above 10 µM. Mechanistic studies suggested activation of caspase pathways.

Concentration (µM) Cell Viability (%) 0 100 10 75 25 50 -

Anti-inflammatory Effects :

- Research involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting potential therapeutic applications in inflammatory diseases.

Synthesis

The synthesis of this compound typically involves several key steps:

-

Preparation of Furan Derivative :

- Furan is synthesized from furfural through dehydration processes.

-

Formation of Hydroxypropyl Group :

- The hydroxypropyl moiety is introduced via alkylation reactions using appropriate reagents.

-

Coupling Reaction :

- Finally, the oxalamide bond is formed through a coupling reaction between the furan derivative and the trifluoroethyl amine under controlled conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.